molecular formula C10H15BrN4O2 B1405784 tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate CAS No. 1449117-59-2

tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate

Cat. No.: B1405784
CAS No.: 1449117-59-2
M. Wt: 303.16 g/mol
InChI Key: NSJUWQHRMJTWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate is a versatile brominated heterocyclic building block specifically designed for research and development applications. This compound features a triazolopyrimidine core, a privileged scaffold in medicinal chemistry, protected by a tert-butyloxycarbonyl (Boc) group. The presence of the bromine atom at the 3-position makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This allows researchers to efficiently create a diverse library of analogues for structure-activity relationship (SAR) studies. Compounds within this structural class are of significant interest in the discovery and optimization of new therapeutic agents, particularly as kinase inhibitors and other targeted therapies . The Boc protecting group enhances the compound's stability and provides straightforward deprotection under mild acidic conditions to reveal the secondary amine, enabling subsequent synthetic modifications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

tert-butyl 3-bromo-7,8-dihydro-5H-[1,2,4]triazolo[4,3-c]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-4-7-12-13-8(11)15(7)6-14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJUWQHRMJTWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN=C(N2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach

  • Ring Formation : The synthesis begins with the formation of the triazole ring, often through a cycloaddition reaction involving azides and alkynes or alkenes.
  • Pyrimidine Ring Formation : The pyrimidine ring is typically formed through condensation reactions involving appropriate precursors.
  • Bromination : The introduction of a bromine atom is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Purification

Purification is typically achieved through column chromatography using silica gel with appropriate solvents like ethyl acetate and methanol.

Research Findings

Recent research in organic synthesis has focused on developing more efficient and green methods for synthesizing complex heterocyclic compounds. For pyrimidine derivatives, methods like ZnCl₂-catalyzed three-component coupling reactions have been explored for their efficiency and environmental friendliness. However, specific findings related to tert-Butyl 3-bromo-7,8-dihydro-triazolo[4,3-c]pyrimidine-6(5H)-carboxylate are limited due to the lack of detailed studies on this exact compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminium hydride (LiAlH4) to produce the corresponding reduced derivatives.

  • Substitution: The bromo group on the compound makes it amenable to nucleophilic substitution reactions. Reagents like sodium azide or potassium thiocyanate are typically used.

Common Reagents and Conditions:

  • Oxidation Reactions: Potassium permanganate in an aqueous medium at room temperature.

  • Reduction Reactions: Lithium aluminium hydride in anhydrous ether under reflux.

  • Substitution Reactions: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

  • Oxidation Products: Various oxidized pyrimidine derivatives.

  • Reduction Products: Reduced triazolo[4,3-c]pyrimidine derivatives.

  • Substitution Products: Azido or thiocyanato derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Studies have indicated that derivatives of triazolo-pyrimidines exhibit antimicrobial properties. Specifically, compounds similar to tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine have shown efficacy against various bacterial strains. The bromine substituent may enhance the lipophilicity and biological activity of these compounds .

Anticancer Research
Research has identified triazolo-pyrimidine derivatives as potential anticancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth. For example, studies have demonstrated that modifications in the triazole ring can lead to increased potency against cancer cell lines . The structural characteristics of tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine make it a suitable candidate for further development in this area.

Material Science

Fluorescent Materials
Compounds with triazolo and pyrimidine moieties have been explored for their photophysical properties. The unique electronic structure of tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine allows for potential applications in the development of fluorescent materials. These materials can be utilized in sensors or imaging techniques due to their ability to emit light upon excitation .

Research Tool

Biochemical Probes
The compound can serve as a biochemical probe in various experimental setups. Its specific interactions with biological macromolecules can help elucidate mechanisms of action in biochemical pathways. For instance, its role in enzyme inhibition can be studied to understand its effects on metabolic processes .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains; potential for drug development ,
Anticancer ResearchInhibits tumor growth pathways; potential for new anticancer therapies ,
Fluorescent MaterialsSuitable for development of sensors and imaging techniques due to photophysical properties
Biochemical ProbesUseful in studying enzyme interactions and metabolic pathways

Mechanism of Action

Mechanism: The exact mechanism by which tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and thus modulating biological pathways.

Molecular Targets and Pathways: Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs). By binding to these targets, the compound can influence signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle Variations

2.1.1 [1,2,4]Triazolo[4,3-c]pyrimidine vs. [1,2,4]Triazolo[1,5-c]pyrimidine
  • Example Compounds :
    • Compound 7 : [1,2,4]Triazolo[4,3-c]pyrimidine derivative ().
    • Compound 8 : [1,2,4]Triazolo[1,5-c]pyrimidine derivative ().
  • Key Differences :
    • NMR Shifts : C3-H and C5-H protons in [4,3-c] isomers (e.g., tert-butyl 3-bromo... ) exhibit downfield shifts compared to C2-H and C5-H in [1,5-c] isomers due to electronic effects from fused ring orientation .
    • Melting Points : [4,3-c] isomers (e.g., compound 7) have higher melting points (>250°C) than [1,5-c] isomers (compound 8, ~200°C), attributed to stronger intermolecular interactions .
2.1.2 Triazolopyrimidine vs. Pyridopyrimidine
  • Example Compound : tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1056934-87-2, ).
    • Core Structure : Pyrido[4,3-d]pyrimidine instead of triazolo[4,3-c]pyrimidine.
    • Substituents : Chlorine at the 4-position vs. bromine at the 3-position in the target compound.
    • Physical Properties : Molecular weight 269.73 g/mol , density 1.3 g/cm³ , boiling point 395.8°C .
2.1.3 Triazolopyrimidine vs. Triazolopyrazine
  • Example Compound : tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS 723286-80-4, ).
    • Core Structure : [1,2,4]Triazolo[4,3-a]pyrazine instead of [4,3-c]pyrimidine.
    • Reactivity : Pyrazine cores are less electron-deficient than pyrimidines, altering reactivity in nucleophilic substitutions .

Substituent Effects

2.2.1 Bromine vs. Chlorine
  • Target Compound : Bromine at 3-position enables Pd-catalyzed cross-couplings (e.g., Suzuki).
  • Chlorinated Analogues :
    • tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (): Chlorine is less reactive in cross-couplings but suitable for SNAr reactions .
2.2.2 tert-Butyl Carboxylate vs. Tosyloxy Groups
  • Example Compound : tert-Butyl 2-(pyridin-3-yl)-4-(tosyloxy)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate ().
    • Tosyloxy Group : Acts as a leaving group, enabling nucleophilic substitutions, unlike the inert tert-butyl carboxylate .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate [1,2,4]Triazolo[4,3-c]pyrimidine Br (C3), tert-butyl (C6) 303.17 Cross-coupling intermediate; m.p. >250°C
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pyrido[4,3-d]pyrimidine Cl (C4), tert-butyl (C6) 269.73 SNAr reactions; b.p. 395.8°C
5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile [1,2,4]Triazolo[4,3-a]pyrimidine NH₂ (C5), CN (C6) ~280 Sonochemical synthesis; kinase inhibitors
tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pyrido[4,3-d]pyrimidine NH₂ (C2), tert-butyl (C6) 251.29 Amine-protected intermediate

Biological Activity

tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate (CAS Number: 1449117-59-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12BrN4O2\text{C}_{10}\text{H}_{12}\text{BrN}_4\text{O}_2

This compound features a triazole ring fused with a pyrimidine structure, which is known for enhancing biological activity due to the presence of multiple heteroatoms.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of bromine and the triazole moiety may contribute to this activity.
  • Antitumor Activity : Compounds in the triazolo[4,3-c]pyrimidine class have shown promise as antitumor agents. Their mechanism often involves inhibition of specific cellular pathways related to cancer cell proliferation.

Antimicrobial Activity

A study published in MDPI highlights the antimicrobial potential of triazole derivatives. While specific data on this compound is limited, related compounds have demonstrated effective inhibition against various bacterial strains.

CompoundActivityReference
Triazole Derivative AInhibitory against E. coli
Triazole Derivative BEffective against S. aureus

Antitumor Activity

Another significant area of interest is the antitumor activity of triazolo[4,3-c]pyrimidines. A recent review discusses the structure-activity relationship (SAR) of these compounds. The presence of electron-withdrawing groups like bromine enhances their cytotoxic effects against cancer cell lines.

CompoundIC50 (µM)Cancer Cell LineReference
Compound X1.61 ± 1.92A-431
Compound Y1.98 ± 1.22Jurkat

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis.
  • Interference with DNA Replication : The structural similarities to known antitumor agents suggest a possible mechanism involving interference with DNA synthesis.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related research indicates promising avenues for further exploration:

  • Study on Anticancer Properties : A study demonstrated that triazole derivatives significantly reduced tumor growth in vivo models when administered at specific dosages.
  • Synergistic Effects : Research has indicated that combining triazole-based compounds with existing chemotherapeutics could enhance overall efficacy and reduce side effects.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:

  • Step 1: Formation of the triazolo-pyrimidine core using hydrazine derivatives and pyrimidine precursors under reflux conditions (e.g., 1-butanol at 100°C for 16 hours) .
  • Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetonitrile under controlled temperature (0–25°C) .
  • Step 3: Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Optimization Tips:

  • Use catalytic HCl (0.1–1 equiv.) to accelerate cyclization and minimize side products .
  • Purify intermediates via silica gel chromatography (e.g., 2.5% MeOH in DCM) to isolate high-purity fractions .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • 1H/13C NMR: Confirm regiochemistry (e.g., bromine substitution at C3) and Boc-group integrity. Key signals include:
    • Downfield shifts for triazole protons (δ 8.2–8.5 ppm) .
    • tert-Butyl group singlets at δ 1.4–1.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Data Interpretation Example:
Unexpected peaks in NMR may indicate Dimroth rearrangement byproducts (e.g., [1,2,4]triazolo[1,5-c]pyrimidines). Track reaction progress via TLC to detect such intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • Use fume hoods and PPE (gloves, goggles) due to acute toxicity (oral LD50: 300–500 mg/kg in rats) and skin irritation risks .
    • Avoid inhalation of dust; employ HEPA filters or N95 masks during weighing .
  • Spill Management:
    • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage:
    • Store at 2–8°C under nitrogen to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How does the Dimroth rearrangement influence the structural stability of triazolo[4,3-c]pyrimidine derivatives?

Methodological Answer: The Dimroth rearrangement involves spontaneous isomerization of the triazole ring, converting [1,2,4]triazolo[4,3-c]pyrimidines to the [1,5-c] series (Figure 1). Key factors:

  • Mechanism: Acid-catalyzed ring-opening followed by re-closure at a different position .
  • Detection: Monitor via 1H NMR (e.g., disappearance of methyl signals at δ 2.39 ppm and emergence of downfield shifts at δ 3.04 ppm) .
  • Prevention: Stabilize intermediates by avoiding prolonged storage in polar solvents (e.g., ethanol) and using anhydrous conditions .

Q. What strategies are effective in resolving contradictions in reaction outcomes during the synthesis of triazolo-pyrimidine intermediates?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., bromination vs. oxidation). Address them via:

  • Condition Screening:

    ParameterOptimal RangeSuboptimal Outcome
    Temperature0–25°COver-bromination at >30°C
    CatalystHCl (0.1–0.5 equiv.)Side products with excess acid
    SolventDCM or acetonitrileLow yield in THF
    (Data synthesized from )
  • Computational Modeling: Use DFT calculations to predict bromine’s electrophilic attack sites and optimize regioselectivity .

Q. How can chiral resolution techniques be applied to separate enantiomers of derivatives synthesized from this compound?

Methodological Answer: Chiral derivatives (e.g., P2X7 receptor antagonists) require enantiomeric separation for pharmacological studies:

  • SFC (Supercritical Fluid Chromatography):
    • Use CHIRALCEL OD-H columns with CO2/MeOH (70:30) mobile phase.
    • Achieve baseline separation with α >1.5 and resolution >2.0 .
  • Crystallization: Induce diastereomer formation using chiral auxiliaries (e.g., tartaric acid derivatives) .

Case Study:
(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-methyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one was resolved via SFC, yielding >99% enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.